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molecular formula C6H4Br2O2S B1301560 Methyl 4,5-dibromothiophene-2-carboxylate CAS No. 62224-24-2

Methyl 4,5-dibromothiophene-2-carboxylate

Cat. No. B1301560
M. Wt: 299.97 g/mol
InChI Key: URPMSPAEAVFKCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07485661B2

Procedure details

To a suspension of 23.75 g (83.06 mmol) of 4,5-dibromo-2-thiophencarboxylic acid in 235 mL of methanol was slowly added 15.5 mL (284 mol) of 98% sulfuric acid at room temperature. The mixture was refluxed for 23 hours. The resulting solution was concentrated to thick slurry under reduced pressure and diluted with 240 mL of dichloromethane. To this ice-cooled solution 190 mL of 17% NaOH was slowly added, under vigorous stirring. The aqueous layer was separated and extracted again with 120 mL of dichloromethane. The combined organic extracts were dried over Na2SO4 then concentrated to dryness to afford 24.02 g of product as an off-white solid.
Quantity
23.75 g
Type
reactant
Reaction Step One
Quantity
235 mL
Type
reactant
Reaction Step One
Quantity
15.5 mL
Type
reactant
Reaction Step Two
Yield
96.4%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:8]([OH:10])=[O:9])[S:5][C:6]=1[Br:7].S(=O)(=O)(O)O.[CH3:16]O>>[Br:1][C:2]1[CH:3]=[C:4]([C:8]([O:10][CH3:16])=[O:9])[S:5][C:6]=1[Br:7]

Inputs

Step One
Name
Quantity
23.75 g
Type
reactant
Smiles
BrC=1C=C(SC1Br)C(=O)O
Name
Quantity
235 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
15.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 23 hours
Duration
23 h
CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution was concentrated to thick slurry under reduced pressure
ADDITION
Type
ADDITION
Details
diluted with 240 mL of dichloromethane
TEMPERATURE
Type
TEMPERATURE
Details
To this ice-cooled solution 190 mL of 17% NaOH
ADDITION
Type
ADDITION
Details
was slowly added, under vigorous stirring
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted again with 120 mL of dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(SC1Br)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 24.02 g
YIELD: PERCENTYIELD 96.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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